molecular formula C18H21N3OS B13357796 N-benzyl-N'-[4-(4-morpholinyl)phenyl]thiourea

N-benzyl-N'-[4-(4-morpholinyl)phenyl]thiourea

Cat. No.: B13357796
M. Wt: 327.4 g/mol
InChI Key: YZYBXXDHNWJIPW-UHFFFAOYSA-N
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Description

N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a benzyl group and a morpholinyl-substituted phenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea typically involves the reaction of benzyl isothiocyanate with 4-(4-morpholinyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The thiourea moiety is particularly important for its ability to stabilize transition states and intermediates in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-phenylthiourea
  • N-benzyl-N’-[4-(4-morpholinyl)benzyl]thiourea
  • N-benzyl-N’-[4-(4-morpholinyl)phenyl]urea

Uniqueness

N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea is unique due to the presence of both the benzyl and morpholinyl-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The morpholinyl group enhances its solubility and bioavailability, while the benzyl group contributes to its stability and reactivity.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

1-benzyl-3-(4-morpholin-4-ylphenyl)thiourea

InChI

InChI=1S/C18H21N3OS/c23-18(19-14-15-4-2-1-3-5-15)20-16-6-8-17(9-7-16)21-10-12-22-13-11-21/h1-9H,10-14H2,(H2,19,20,23)

InChI Key

YZYBXXDHNWJIPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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